molecular formula C14H22O4 B12524110 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- CAS No. 675844-54-9

4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-

Cat. No.: B12524110
CAS No.: 675844-54-9
M. Wt: 254.32 g/mol
InChI Key: CNVTVSNMYNWYBJ-UHFFFAOYSA-N
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Description

4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and multiple double bonds, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-diones with o-aminophenol or o-aminothiophenol. This reaction leads to the formation of stable cyclic O- or S-acetals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions. For example, the compound can form stable cyclic O- or S-acetals through nucleophilic attack by amino or thiol groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic acetals with o-aminophenol and o-aminothiophenol sets it apart from other similar compounds .

Properties

IUPAC Name

5,6-dihydroxy-2,2,9,9-tetramethyldeca-4,6-diene-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-13(2,3)11(17)7-9(15)10(16)8-12(18)14(4,5)6/h7-8,15-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVTVSNMYNWYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C(=CC(=O)C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403850
Record name 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675844-54-9
Record name 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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